N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the bacterium’s inability to maintain its cell wall, which is crucial for its survival and proliferation. The downstream effects include the death of the bacteria and a decrease in the infection’s severity.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts the bacterium’s cell wall biosynthesis, leading to bacterial death and a decrease in the infection’s severity.
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting bacterial growth . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and affecting overall metabolic homeostasis . Additionally, it can modulate the activity of enzymes involved in detoxification pathways, influencing the metabolism and clearance of other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical interactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators, with dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of thiophene ring attached to the benzothiazole moiety via amide linkage can result in compounds with significant biological activity .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Aminobenzothiazoles: Known for their larvicidal and adulticidal activities.
4H-pyrimido[2,1-b]benzothiazole: Investigated for its anti-mycobacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial activity.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 880854-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its potential anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀N₄OS |
Molecular Weight | 294.3 g/mol |
CAS Number | 880854-78-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U-937)
- Findings :
The mechanism of action for this compound appears to involve several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity :
-
Bacterial Strains :
- E. coli
- Staphylococcus aureus
- Results :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound had a higher potency than standard chemotherapeutic agents like doxorubicin in certain cases.
Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings suggest that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant strains of bacteria .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3H-benzimidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-14(9-5-6-10-12(7-9)17-8-16-10)19-15-18-11-3-1-2-4-13(11)21-15/h1-8H,(H,16,17)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAWEKPVGXQGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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